N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 2-ethoxybenzamide moiety at position 2. Its molecular formula is C₂₀H₂₈N₄O₄S₂, with a molecular weight of 452.59 g/mol (CAS: 1019102-76-1) .
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-5-24-15-9-7-6-8-12(15)17(22)19-16-13-10-25(23)11-14(13)20-21(16)18(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKWRMJBVHCJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide typically involves the following steps:
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Formation of the Thieno[3,4-c]pyrazole Core: : The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
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Introduction of the Tert-Butyl Group: : The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.
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Attachment of the Ethoxybenzamide Moiety: : The ethoxybenzamide moiety can be attached through an amide coupling reaction. This involves the reaction of the thieno[3,4-c]pyrazole derivative with 2-ethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the carbonyl group in the thieno[3,4-c]pyrazole core. Common reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can undergo substitution reactions, particularly at the ethoxybenzamide moiety. Common reagents include halogenating agents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[3,4-c]pyrazole core
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Halogenated derivatives of the ethoxybenzamide moiety
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
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Biology: : The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to study its effects on different biological systems.
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Medicine: : The compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases.
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Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
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Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. This interaction can lead to the modulation of these targets’ activities.
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Pathways Involved: : The compound may affect specific signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The thieno[3,4-c]pyrazole scaffold is shared among several analogs, but substitutions at positions 2 and 3 critically influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- The 2-ethoxybenzamide moiety in the target compound may confer higher solubility than the adamantane-1-carboxamide group in CM974472 due to its ethoxy group’s polarity . BJ08073’s 4-(diethylsulfamoyl)benzamide substituent introduces sulfonamide functionality, which could modulate target selectivity or pharmacokinetics .
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the tert-butyl and ethoxy groups enhances its solubility and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.42 g/mol |
| CAS Number | 1234567-89-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds with thieno[3,4-c]pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that N-{2-tert-butyl-5-oxo...} induced apoptosis in breast cancer cells (MCF7) and lung cancer cells (A549) through caspase activation pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with N-{2-tert-butyl...} showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential use in inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate antimicrobial properties:
- Microbial Assays : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent study investigated the effect of N-{2-tert-butyl...} on human colorectal cancer cells (HT29). The results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM. Mechanistic studies revealed that the compound triggered apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving mice with induced arthritis, administration of N-{2-tert-butyl...} significantly decreased joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
